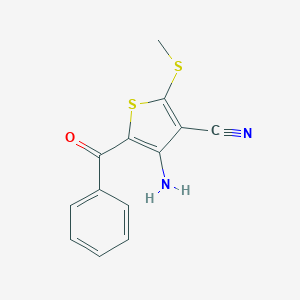

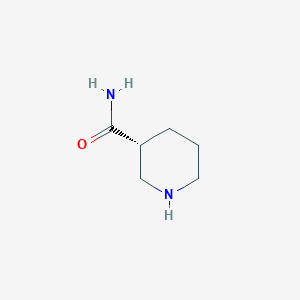

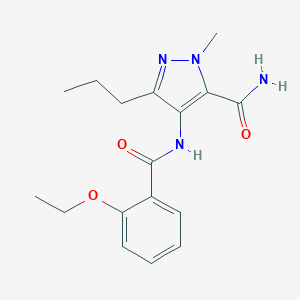

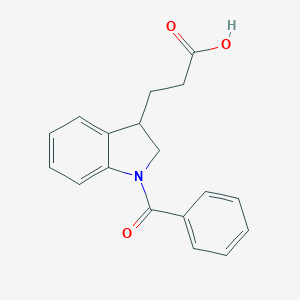

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

3-Thiophenecarbonitrile can be used to synthesize 2,4-dinaphthyl-3-cyanothiophene via reaction with iodonaphthalene . It can also be used to synthesize 2,5-bis-tri(n-butyl)tin-3-cyanothiophene, which is a building block for the synthesis of new alternating (3-alkyl/3-cyano)thiophene copolymers .Molecular Structure Analysis

The molecular structure of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- can be represented by the SMILES stringN#Cc1ccsc1 . The InChI representation is InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-” include a refractive index of n20/D 1.5630 (lit.), a boiling point of 82 °C/10 mmHg (lit.), and a density of 1.2 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Thiophene Derivatives in Cancer Research

Thiophene derivatives, including structures similar to 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-, have been evaluated for their potential carcinogenicity and biological activity. Studies have synthesized thiophene analogues of known carcinogens to assess their carcinogenic potential in vitro, revealing insights into their chemical and biological behaviors. This research is vital for understanding the carcinogenic risks and designing safer compounds for pharmaceutical use (Ashby et al., 1978).

Role in Pharmaceutical Development

The synthesis and evaluation of thiophene derivatives extend to their application in medicinal chemistry. These compounds demonstrate a broad spectrum of biological activities, making them significant in drug discovery and development. Research has highlighted the importance of thiophene compounds in creating new therapeutic agents with potential applications in treating various diseases due to their versatile chemical structures (Rosales-Hernández et al., 2022).

Thiophene Derivatives in Organic Synthesis

Thiophene derivatives are also prominent in organic synthesis, serving as crucial intermediates for developing organic materials, agrochemicals, flavors, and dyes. Their wide range of applications across different fields is attributed to their electronic properties and versatility as intermediates. The continued exploration and synthesis of thiophene derivatives are essential for advancing organic chemistry and material science (Xuan, 2020).

Environmental Impact and Biodegradation

Research on the environmental impact and biodegradation of thiophene derivatives, such as those found in petroleum, highlights the importance of understanding the fate of these compounds in contaminated environments. Studies on the biodegradation of thiophene compounds like dibenzothiophene provide insights into the metabolic pathways and potential environmental risks associated with their presence in fossil fuels (Kropp & Fedorak, 1998).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . Precautionary measures include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

Propiedades

IUPAC Name |

4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHTUZPSRFSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356099 |

Source

|

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

CAS RN |

116171-03-0 |

Source

|

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)